
4-Methyl-1-(piperidin-3-ylmethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methyl-1-(piperidin-3-ylmethyl)piperidine” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods have been developed for the synthesis of piperidine derivatives, including intra- and intermolecular reactions .Molecular Structure Analysis
The molecular structure of “4-Methyl-1-(piperidin-3-ylmethyl)piperidine” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI Code for this compound is 1S/C12H24N2/c1-11-3-2-8-14 (9-11)10-12-4-6-13-7-5-12/h11-13H,2-10H2,1H3 .Scientific Research Applications
Gastric Antisecretory Agents
A study focused on the development of nonanticholinergic gastric antisecretory drugs led to the discovery of 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine derivatives, such as fenoctimine, which exhibited no anticholinergic activity and is undergoing clinical trials for peptic ulcer disease treatment (Scott et al., 1983).
Synthesis of Orthogonally Protected Derivatives
Research into synthesizing orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from commercially available substrates has been conducted, highlighting their importance as building blocks in medicinal chemistry and drug discovery (Košak et al., 2014).
Corrosion Inhibition
Piperidine derivatives have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been employed to understand their adsorption behaviors and inhibition efficiencies, showing significant potential in materials science (Kaya et al., 2016).
Antimycobacterial Activity
Spiro-piperidin-4-ones, synthesized through 1,3-dipolar cycloaddition, have demonstrated in vitro and in vivo activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents for tuberculosis (Kumar et al., 2008).
Antitumor Activity
The synthesis of dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones and their evaluation for antitumor activity reveal promising results against various human tumor cells, emphasizing the importance of stereochemistry in enhancing antitumor properties (Girgis, 2009).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-Methyl-1-(piperidin-3-ylmethyl)piperidine”, is an important task of modern organic chemistry . This will continue to be a significant area of research in the future .
properties
IUPAC Name |
4-methyl-1-(piperidin-3-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-11-4-7-14(8-5-11)10-12-3-2-6-13-9-12/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZOEASNBZIJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866022.png)
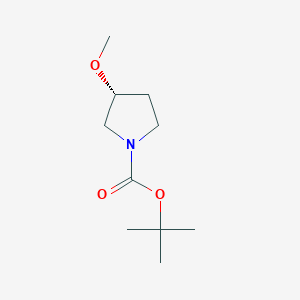
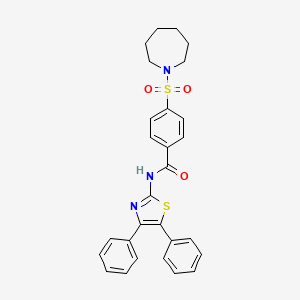
![2-(ethylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2866028.png)
![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2866029.png)

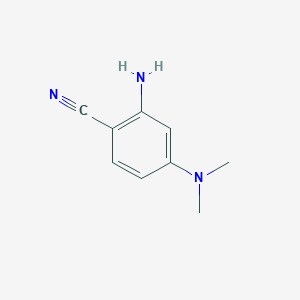
![N-{[5-(pyrrolidin-1-ylsulfonyl)-2-thienyl]methyl}-2-furamide](/img/structure/B2866034.png)

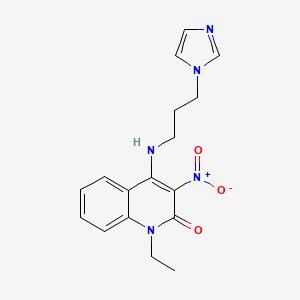
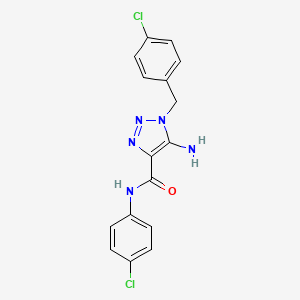
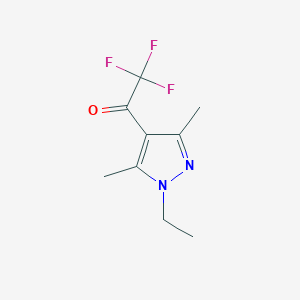
![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866041.png)